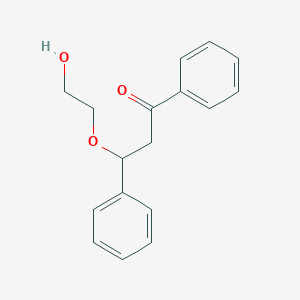
1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl- is a chemical compound with the molecular formula C17H18O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a propanone group attached to a diphenyl structure with a hydroxyethoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl- typically involves the reaction of 1,3-diphenylpropanone with ethylene glycol under acidic or basic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the hydroxyethoxy group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl- involves its role as a photoinitiator. Upon exposure to light, the compound undergoes homolytic cleavage to generate free radicals. These radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The hydroxyethoxy group enhances the solubility and compatibility of the compound with various substrates .
Comparison with Similar Compounds
2-Hydroxy-2-methylpropiophenone: Another photoinitiator used in polymerization reactions.
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: Known for its applications in organic synthesis.
Uniqueness: 1-Propanone, 3-(2-hydroxyethoxy)-1,3-diphenyl- is unique due to its specific structure, which combines the properties of a ketone and an ether. This combination allows it to participate in a wide range of chemical reactions and enhances its utility in various applications, particularly in the field of photopolymerization.
Properties
CAS No. |
652146-33-3 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
3-(2-hydroxyethoxy)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C17H18O3/c18-11-12-20-17(15-9-5-2-6-10-15)13-16(19)14-7-3-1-4-8-14/h1-10,17-18H,11-13H2 |
InChI Key |
XCHMKOCYDDCJTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


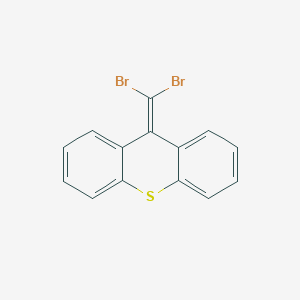

![2-[(3,4-Dihydroxyphenyl)methyl]-4,7-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B12527350.png)
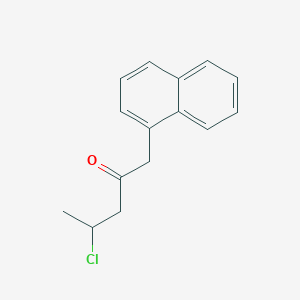

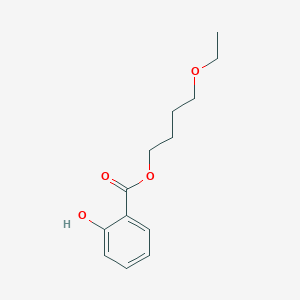
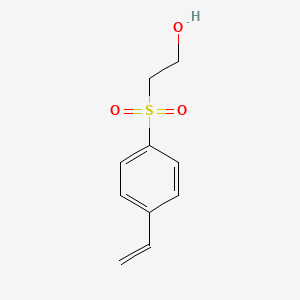
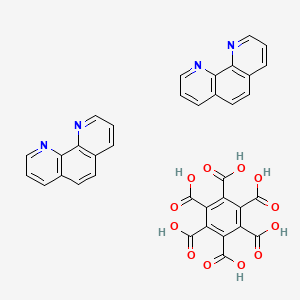
![1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12527371.png)
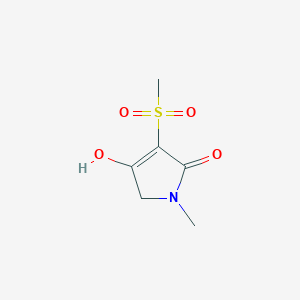
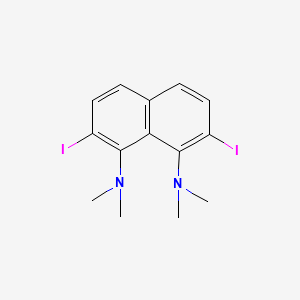
![(2R)-2-Hydroxy-3-{[(4-methylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12527393.png)
![1,3-Benzenediol, 5-[[[5-(4-hydroxyphenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12527395.png)
![3,3-Bis[(benzyloxy)methyl]oct-5-ynal](/img/structure/B12527396.png)
